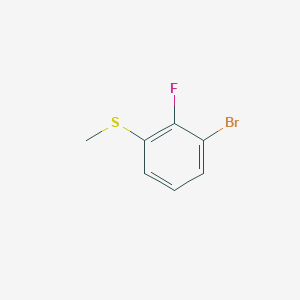

3-Bromo-2-fluorothioanisole

描述

Structural Characterization and Nomenclature

The structural characterization of this compound reveals a complex arrangement of functional groups that contributes to its unique chemical properties. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 1-bromo-2-fluoro-3-methylsulfanylbenzene, reflecting the precise positioning of substituents on the aromatic ring. The simplified molecular input line entry system representation CSC1=C(C(=CC=C1)Br)F provides a concise description of the molecular connectivity, clearly indicating the arrangement of the methylthio group, bromine, and fluorine substituents.

The molecular architecture can be analyzed through various spectroscopic and computational methods. The compound's International Chemical Identifier string InChI=1S/C7H6BrFS/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 provides detailed information about the atomic connectivity and hydrogen distribution. This structural data indicates that the aromatic ring contains four hydrogen atoms at positions that do not bear substituents, while the methylthio group contributes three additional hydrogen atoms from the methyl portion.

Physical property measurements have established key characteristics of this compound that reflect its structural features. The compound exhibits a boiling point of approximately 219.5 degrees Celsius at standard atmospheric pressure, with computational estimates suggesting a range of plus or minus 30.0 degrees Celsius. The density has been determined to be 1.6 grams per cubic centimeter, with an uncertainty of plus or minus 0.1 grams per cubic centimeter, indicating a relatively dense liquid at room temperature.

| Physical Property | Value | Uncertainty | Method |

|---|---|---|---|

| Molecular Weight | 221.09 g/mol | - | Exact calculation |

| Boiling Point | 219.5°C | ±30.0°C | Computational |

| Density | 1.6 g/cm³ | ±0.1 g/cm³ | Experimental |

| Flash Point | 86.6°C | ±24.6°C | Predicted |

| Vapor Pressure | 0.2 mmHg | ±0.4 mmHg | At 25°C |

The polarizability of this compound has been calculated as 18.7 plus or minus 0.5 times 10 to the negative 24 cubic centimeters, a value that reflects the influence of the halogen substituents and the sulfur atom on the molecule's electronic distribution. This property is particularly relevant for understanding the compound's interactions with other molecules and its behavior in various chemical environments.

Collision cross section measurements provide additional insight into the compound's three-dimensional structure and behavior in the gas phase. Data obtained through ion mobility spectrometry reveal varying cross-sectional areas depending on the ionization mode, with values ranging from 126.7 square angstroms for the protonated molecular ion to 184.7 square angstroms for the acetate adduct. These measurements are particularly valuable for analytical applications and help establish the compound's identity in complex mixtures.

Historical Development in Organosulfur Chemistry

The development of this compound and related compounds is intrinsically linked to the broader evolution of organosulfur chemistry, a field that has undergone significant advancement over the past century. Organosulfur chemistry encompasses the study of organic compounds containing sulfur, which have become increasingly important due to their widespread occurrence in nature and their diverse applications in pharmaceutical and materials science. The fundamental understanding of sulfur-containing organic molecules has progressed from basic structural characterization to sophisticated synthetic methodologies enabling the preparation of complex molecular architectures.

The historical foundation of organosulfur chemistry can be traced to early investigations of naturally occurring sulfur-containing compounds, including the amino acids cysteine and methionine, which are essential components of proteins. These discoveries established the biological significance of organosulfur compounds and motivated further research into their chemical properties and synthetic preparation. The development of synthetic methodologies for preparing organosulfur compounds expanded significantly during the twentieth century, driven by the recognition of their importance in pharmaceutical applications, including life-saving antibiotics such as penicillin and sulfa drugs.

The specific class of compounds represented by thioanisole and its derivatives emerged from systematic studies of thioethers, which are characterized by the presence of a sulfur atom bonded to two carbon atoms. Thioanisole itself can be prepared through the methylation of thiophenol, a reaction that exemplifies the fundamental approaches used to construct carbon-sulfur bonds. This synthetic methodology provided the foundation for developing more complex thioanisole derivatives, including halogenated variants such as this compound.

Recent decades have witnessed remarkable progress in organosulfur chemistry, particularly in the development of bond-forming and bond-breaking reactions at sulfur centers. Research published in 2019 highlighted the sustained interest in sulfur chemistry, noting that organosulfur compounds involving sulfur in the plus four oxidation state have been subjects of investigation for over a century. This extensive research history has established a comprehensive understanding of sulfur's versatile reactivity, enabling chemists to design and synthesize increasingly sophisticated organosulfur compounds.

The evolution of synthetic methodologies has been particularly important for the preparation of halogenated organosulfur compounds like this compound. Traditional approaches to introducing halogen substituents onto aromatic rings have been refined and expanded to accommodate the unique electronic properties of sulfur-containing aromatic systems. The development of selective halogenation methods has enabled the preparation of compounds with specific substitution patterns, allowing for precise control over the electronic and steric properties of the resulting molecules.

Contemporary research in organosulfur chemistry continues to expand the boundaries of what is possible in terms of molecular design and synthetic methodology. The field has benefited from advances in computational chemistry, which have provided detailed insights into the electronic structure and reactivity patterns of organosulfur compounds. These theoretical developments have complemented experimental investigations, leading to a more complete understanding of how structural features influence chemical behavior and potential applications.

| Historical Period | Key Developments | Representative Compounds |

|---|---|---|

| Early 20th Century | Discovery of biological organosulfur compounds | Cysteine, Methionine |

| Mid-20th Century | Development of pharmaceutical applications | Penicillin, Sulfa drugs |

| Late 20th Century | Synthetic methodology advancement | Thioanisole derivatives |

| 21st Century | Precision synthesis and applications | Halogenated thioanisoles |

The current state of organosulfur chemistry reflects the culmination of more than a century of research and development, with compounds like this compound representing the sophisticated level of molecular design now achievable. The field continues to evolve, driven by applications in medicinal chemistry, materials science, and organic electronics, ensuring that organosulfur compounds will remain important subjects of chemical research for the foreseeable future.

属性

IUPAC Name |

1-bromo-2-fluoro-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFS/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQLFQFWADGUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=CC=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871353-01-4 | |

| Record name | 3-Bromo-2-fluorothioanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Bromination of 2-Fluorothioanisole

One straightforward approach is the direct bromination of 2-fluorothioanisole using brominating agents under controlled conditions to yield this compound. This method requires precise control of reaction temperature, solvent, and bromine equivalents to favor mono-bromination at the 3-position.

- Reagents: Bromine or N-bromosuccinimide (NBS)

- Solvent: Often polar aprotic solvents like dichloromethane or acetonitrile

- Temperature: Low to moderate (0–25 °C) to control regioselectivity

- Outcome: Selective bromination at the 3-position due to directing effects of fluorine and methylthio substituents.

Multi-step Synthesis via Halogenated Intermediates

Another approach involves preparing halogenated intermediates such as 2-fluorobromobenzene derivatives, followed by methylthiolation:

- Step 1: Preparation of 3-bromo-2-fluorobenzene or related halogenated benzenes via selective bromination of fluorobenzene derivatives.

- Step 2: Introduction of the methylthio group via nucleophilic aromatic substitution or transition-metal-catalyzed coupling with thiolate sources.

This route often leverages transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) for the installation of the methylthio substituent.

Detailed Preparation Method from Literature and Patents

While direct literature on this compound is limited, closely related compounds such as 3-bromo-2-fluorobenzoic acid and 3-bromo-2-nitrobenzaldehyde have well-documented synthetic routes that can be adapted for thioanisole derivatives.

From 2-Fluorobenzotrifluoride Derivatives (Patent WO2014071545A1)

- Starting Material: N-fluorobenzotrifluoride

- Process:

- Nitration: Using sulfuric acid and nitric acid at 20–30 °C to form 4-fluoro-2-trifluoromethylnitrobenzene.

- Bromination: Introduction of bromine at the 2-position.

- Reduction and Deamination: Conversion of nitro to amine and subsequent deamination.

- Hydrolysis: Conversion to 2-bromo-3-fluorobenzoic acid.

Though this method targets benzoic acid derivatives, analogous steps can be adapted for thioanisole preparation by replacing the carboxyl group with a methylthio substituent through nucleophilic substitution or coupling.

From 3-Bromo-2-nitrobenzaldehyde (Patent CN103880683A)

- Key Step: Conversion of 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid to 3-bromo-2-nitrobenzoic acid by alkaline hydrolysis.

- Relevance: Nitro group can be reduced to amine and further functionalized to methylthio group via Sandmeyer-type reactions or thiolation.

This route provides a framework for preparing this compound by first installing the halogens and then introducing the methylthio group.

Bromocyclization Strategy (Research Article, RSC 2017)

A novel method involves bromocyclization of ortho-substituted arylmethyl sulfides promoted by N-methyl-pyrrolidin-2-one hydrotribromide (MPHT):

- Reaction: Bromocyclization of (Z)- and (E)-chloroenynes leads to stereo-defined polyhalogenated benzothiophenes.

- Application: This method can be adapted for selective bromination of thioanisole derivatives.

- Advantage: Offers site-selective bromination and potential for subsequent functionalization via Suzuki–Miyaura coupling.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct bromination | 2-Fluorothioanisole | Br2 or NBS, DCM, 0–25 °C | Moderate | Requires careful control to avoid polybromination |

| Multi-step halogenation + thiolation | 3-Bromo-2-fluorobenzene derivatives | Pd-catalyzed coupling with methylthiolate | High | Allows regioselective installation of methylthio |

| Nitration–bromination–hydrolysis (Patent WO2014071545A1) | N-fluorobenzotrifluoride | HNO3/H2SO4 nitration, bromination, hydrolysis | High | Adaptable for thioanisole analogues |

| Alkaline hydrolysis of nitrobenzaldehyde derivatives (Patent CN103880683A) | 2-(3-Bromo-2-nitrobenzaldehyde)-acetic acid | NaOH, heat, acidification | 81–84 | Prepares nitrobenzoic acid precursors for thiolation |

| Bromocyclization with MPHT (RSC 2017) | Ortho-substituted arylmethyl sulfides | MPHT-promoted bromocyclization | Efficient | Provides stereo-defined brominated products |

Summary and Recommendations

- Direct bromination of 2-fluorothioanisole is the simplest but requires stringent control to achieve selectivity.

- Multi-step synthesis via halogenated intermediates followed by methylthiolation offers greater regioselectivity and higher yields.

- Patented methods for related fluorobromoaromatic compounds provide scalable and safe procedures adaptable for this compound.

- Bromocyclization techniques represent innovative approaches for selective halogenation in sulfur-containing aromatics.

For industrial or research-scale synthesis, the multi-step halogenation followed by Pd-catalyzed methylthiolation is recommended for best regioselectivity and yield. Direct bromination methods can be used for small-scale or exploratory synthesis with careful reaction monitoring.

化学反应分析

Types of Reactions:

Substitution Reactions: 3-Bromo-2-fluorothioanisole can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thioanisole moiety.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various organometallic reagents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thioanisoles, while oxidation can produce sulfoxides or sulfones .

科学研究应用

Chemistry: 3-Bromo-2-fluorothioanisole is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated thioanisoles on biological systems. It is also investigated for its potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .

作用机制

The mechanism of action of 3-Bromo-2-fluorothioanisole involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to specific biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Bromo-2-fluorothioanisole with four related compounds, highlighting key structural features and properties:

Key Observations:

- Halogen Effects: Bromine in this compound enhances electrophilicity, while fluorine increases electron-withdrawing effects compared to non-fluorinated analogs like 3-Bromothioanisole. This reduces ring reactivity in electrophilic substitutions .

- Thioether vs. Thiazole : The thiazole ring in 5-Bromo-2-(3-fluorophenyl)thiazole offers greater aromatic stability and bioactivity than the thioether group in this compound, making it more suitable for medicinal chemistry .

- Functional Group Diversity : 3-Bromo-2-ethoxy-5-fluoroaniline contains an ethoxy group and amine, enabling diverse transformations like diazotization, unlike the thioether-focused reactivity of this compound .

生物活性

3-Bromo-2-fluorothioanisole (C₇H₆BrFS) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of bromine and fluorine substituents on the aromatic ring, which may influence its biological properties. The compound's molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It has been suggested that this compound can interact with receptors, potentially modulating signaling pathways related to inflammation and cellular growth.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are crucial for assessing its potency:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preclinical studies have shown that it can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. The following table summarizes the observed effects:

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the efficacy of various thioether derivatives, including this compound, against common bacterial strains. The results indicated significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus.

- Evaluation of Anticancer Effects : Another investigation focused on the cytotoxic effects of this compound on MCF-7 cells. The study revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

常见问题

Q. Basic

- Storage : Inert atmosphere (argon), desiccated at 2–8°C to prevent hydrolysis.

- Hazards : Combustible liquid (flash point ~82°C). Use fume hoods and PPE (gloves, goggles) during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。